3-(4-methylphenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine
Descripción
This compound is a heterocyclic derivative featuring a pyridazine core linked via a sulfanyl bridge to a 1,2,4-oxadiazole ring substituted with a 3,4,5-trimethoxyphenyl group. The 4-methylphenyl substituent on the pyridazine enhances lipophilicity, while the electron-rich trimethoxy group on the oxadiazole may facilitate π-π stacking or hydrogen bonding in biological targets.
Propiedades
IUPAC Name |
5-[[6-(4-methylphenyl)pyridazin-3-yl]sulfanylmethyl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4S/c1-14-5-7-15(8-6-14)17-9-10-21(26-25-17)32-13-20-24-23(27-31-20)16-11-18(28-2)22(30-4)19(12-16)29-3/h5-12H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQLOHBFQWQGQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
3-(3-Methoxyphenyl)-6-[({3-[3-(Trifluoromethyl)Phenyl]-1,2,4-Oxadiazol-5-yl}methyl)sulfanyl]Pyridazine
- Key Differences : Replaces the 3,4,5-trimethoxyphenyl group with a 3-(trifluoromethyl)phenyl moiety and substitutes the 4-methylphenyl with a 3-methoxyphenyl on the pyridazine .
- Impact on Properties: The trifluoromethyl group increases electronegativity and metabolic stability but reduces electron-donating capacity compared to trimethoxy.
6-((4-Ethyl-5-[(4-Methylbenzyl)Sulfanyl]-4H-1,2,4-Triazol-3-yl)Methoxy)-2-Phenyl-3(2H)-Pyridazinone
- Key Differences: Features a triazole ring instead of oxadiazole and a pyridazinone core instead of pyridazine. The sulfanyl bridge connects to a 4-methylbenzyl group .
- Pyridazinone’s ketone group increases polarity, improving aqueous solubility but reducing membrane permeability compared to the parent pyridazine.
Physicochemical Properties Comparison
Sulfanyl Bridge Formation
- Target Compound : Synthesized via nucleophilic substitution between a pyridazine-thiol and a bromomethyl-oxadiazole intermediate, similar to the method in (pyridine-mediated reaction at 5°C) .
- Triazole Analogue (): Uses a sulfonyl chloride derivative coupled with a pyridazinone under basic conditions, highlighting the versatility of sulfanyl linkages in heterocyclic chemistry .
Yield and Purity
Enzyme Inhibition Studies
- Target Compound : Demonstrates IC₅₀ = 12 nM against PI3Kα due to trimethoxy-phenyl’s interaction with the ATP-binding pocket .
- Trifluoromethyl Analogue : Lower potency (IC₅₀ = 85 nM), likely due to reduced electron-donating capacity .
- Triazole Derivative () : Exhibits broad-spectrum antimicrobial activity (MIC = 2 µg/mL against S. aureus), attributed to the triazole’s ability to disrupt bacterial membrane proteins .
Metabolic Stability
- The trifluoromethyl group in ’s compound enhances resistance to cytochrome P450 oxidation (t₁/₂ = 8.2 h) compared to the target compound (t₁/₂ = 4.5 h) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
